molecular formula C37H48N6O5S2 B001064 利托那韦 CAS No. 155213-67-5

利托那韦

货号 B001064
CAS 编号: 155213-67-5
分子量: 720.9 g/mol
InChI 键: NCDNCNXCDXHOMX-XGKFQTDJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ritonavir is a synthetic protease inhibitor used in the therapy of HIV infection. It has revolutionized HIV therapy since its approval by the US Food and Drug Administration (FDA) between 1995 and 1997. Ritonavir's oral absorption is high, unaffected by food, and it is significantly bound to plasma proteins. It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes, with four major oxidative metabolites identified in humans. Ritonavir significantly increases the plasma concentrations of other drugs metabolized by CYP3A, serving as a basis for dual protease inhibitor regimens in HIV therapy (Hsu, Granneman, & Bertz, 1998).

Synthesis Analysis

A pivotal aspect of ritonavir's synthesis involves the hydroxyethylene dipeptide isostere, a core unit not only for ritonavir but also for lopinavir. The synthesis process highlights self-cross metathesis and exploitation of C2-symmetric metathesis products to achieve the desired molecular structure. This method represents a streamlined approach to generating key components of ritonavir and its analogs, demonstrating the synthetic chemistry strategies employed to construct this complex molecule (Ramu & Rao, 2009).

Molecular Structure Analysis

Ritonavir's effectiveness as an HIV protease inhibitor and its interaction with the cytochrome P450 system are intricately linked to its molecular structure. The drug's structure-activity relationship (SAR) studies led to the identification of ritonavir, characterized by its potent in vitro potency and high oral bioavailability. The optimization of hydrophobic interactions within the HIV protease active site was crucial for achieving ritonavir's high efficacy. These structural considerations are fundamental to understanding ritonavir's pharmacological profile and its role in enhancing the plasma concentrations of other protease inhibitors (Kempf et al., 1998).

Chemical Reactions and Properties

Ritonavir undergoes extensive metabolism in the liver, primarily via cytochrome P450-mediated pathways, leading to several oxidative metabolites. This extensive metabolism involves interactions with various cytochrome P450 isozymes, including CYP3A and CYP2D6, highlighting the drug's complex pharmacokinetic profile. Ritonavir's ability to inhibit and induce certain P450 enzymes underlines its significant impact on the metabolism of co-administered drugs, necessitating careful management of potential drug interactions (Kumar et al., 1996).

Physical Properties Analysis

Ritonavir's physical properties, particularly its solubility and dissolution rate, are critical for its oral bioavailability and therapeutic efficacy. The drug's amorphous solid dispersions with poly(ethylene glycol) (PEG) have been explored to enhance its dissolution rate, which is a significant factor for oral absorption, especially considering ritonavir's classification as a Biopharmaceutics Classification System (BCS) Class IV compound. Such formulations aim to overcome the limitations posed by ritonavir's low aqueous solubility and slow intrinsic dissolution rate (Law et al., 2004).

Chemical Properties Analysis

The chemical properties of ritonavir, particularly its interaction with the cytochrome P450 enzyme system, play a crucial role in its pharmacokinetic and pharmacodynamic profiles. Ritonavir acts as a potent inhibitor of CYP3A4, leading to increased plasma concentrations of other HIV drugs metabolized by this enzyme. The drug's mechanism-based inactivation of CYP3A4 involves multiple pathways, including the formation of a metabolic-intermediate complex and covalent modification of the enzyme. These interactions underline ritonavir's role in drug-drug interactions and its use as a pharmacokinetic enhancer in HIV therapy (Foisy, Yakiwchuk, & Hughes, 2008).

科研应用

  1. 肺癌:利托那韦通过降低存活素水平抑制肺癌细胞生长。与吉西他滨/顺铂的联合在A549系中显示出协同效应,在H522系中显示出附加效应 (Srirangam et al., 2011)

  2. 乳腺癌:该药物部分通过抑制Hsp90底物(包括Akt)来抑制乳腺癌生长,表明其作为乳腺癌治疗的潜力 (Srirangam et al., 2006)

  3. 抗肿瘤活性:利托那韦表现出抗肿瘤活性,减少肿瘤细胞增殖并诱导凋亡,展示了在癌症治疗中的更广泛影响 (Gaedicke et al., 2002)

  4. 药物相互作用:它影响地高辛的分布和清除,地高辛是体内P-糖蛋白活性的标志物,表明其在修改其他药物的药代动力学中的作用 (Ding et al., 2004)

  5. 多发性骨髓瘤:利托那韦与二甲双胍结合,靶向多发性骨髓瘤细胞代谢以引发细胞毒性,暗示其在靶向癌症代谢中的应用 (Dalva-Aydemir et al., 2014)

  6. 免疫应答调节:该药物在不严重妨碍蛋白酶体重要细胞功能的浓度下调节抗原处理,可能有助于控制细胞毒性免疫应答 (Schmidtke et al., 1999)

  7. 细胞色素P4502B6活性诱导:它诱导人类CYP2B6活性,负责许多药物的快速代谢和清除,突显其对药物代谢的影响 (Kharasch et al., 2008)

  8. COVID-19治疗潜力:利托那韦正在探索作为COVID-19的潜在治疗药物,单独或与洛匹那韦联合使用 (Baker et al., 2020)

  9. HIV疗法:它对HIV-1具有强效抗病毒作用,导致血浆病毒载量显著降低并且CD4细胞计数升高 (Markowitz et al., 1995)

  10. 药代动力学相互作用:利托那韦的药代动力学和与其他抗HIV药物的相互作用已得到广泛研究,突显其在革新HIV疗法中的作用 (Hsu et al., 1998)

  11. 配方开发:研究重点放在开发基于聚合物的基质纳米结构,用于口服给药,改善其输送 (Giaretta et al., 2019)

  12. HIV疾病的生活质量:与其他抗逆转录病毒治疗联合使用,利托那韦显著有助于维持晚期HIV疾病患者的功能和幸福感 (Cohen et al., 1998)

  13. 纳米配方进展:利托那韦纳米配方开发的最新进展集中在增强其溶解性和口服生物利用度 (Jitta et al., 2022)

  14. 晚期HIV-1疾病的生存:它降低了艾滋病并发症的风险,并延长了患有晚期HIV-1疾病的患者的生存时间 (Cameron et al., 1998)

  15. 配方中的设计质量:为利用挤压造粒技术制备利托那韦缓释颗粒,开发了一种设计质量方法 (Mandlik et al., 2019)

  16. 通过CYP2J2代谢:CYP2J2与CYP3A4/5和CYP2D6一起有效地代谢利托那韦,有助于其清除(Kaspera et al., 2014)

  17. COVID-19治疗策略:正在探讨将HIV药物洛匹那韦和利托那韦结合作为COVID-19的潜在治疗策略(Kupferschmidt & Cohen, 2020)

  18. 人群药代动力学模型:为利托那韦在HIV-1感染患者中作为增强剂或抗病毒药物开发了人群药代动力学模型,有助于了解其在临床环境中的药代动力学(Kappelhoff et al., 2005)

Safety And Hazards

Ritonavir can cause serious, life-threatening side effects. These include inflammation of the pancreas (pancreatitis), heart rhythm problems, severe skin rash and allergic reactions, liver problems, and drug interactions . Taking ritonavir with certain other medicines may cause serious, life-threatening side effects .

未来方向

Ritonavir is combined with other drugs to treat coronavirus disease 2019 (COVID-19) in patients at risk for progressing into a severe form of the disease, such as nirmatrelvir . It’s important to take it correctly .

性质

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNCNXCDXHOMX-XGKFQTDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048627
Record name Ritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ritonavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, Freely soluble in methanol and ethanol; soluble in isopropanol., In water, 1.1X10-4 mg/L @ 25 °C /Estimated/, 1.26e-03 g/L
Record name Ritonavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00503
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RITONAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ritonavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

1.1X10-27 mm Hg @ 25 °C /Estimated/
Record name RITONAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ritonavic inhibits the HIV viral proteinase enzyme that normally cleaves the structural and replicative proteins that arise from major HIV genes, such as *gag* and *pol*. *Gag* encodes proteins involved in the core and the nucleocapsid, while *pol* encodes the the HIV reverse transcriptase, ribonuclease H, integrase, and protease. The *pol*-encoded proteins are initially translated in the form of a larger precursoe polypeptide, *gag-pol*, and needs to be cleaved by HIV protease to form other complement proteins. Ritonavir prevents the cleavage of the *gag-pol* polyprotein, which results in noninfectious, immature viral particles. Ritonavir is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme present both in the intestinal tract and liver. It is a type II ligand that perfectly fits into the CYP3A4 active site cavity and irreversibly binds to the heme iron via the thiazole nitrogen, which decreases the redox potential of the protein and precludes its reduction with the redox partner, cytochrome P450 reductase. Ritonavir may also play a role in limiting cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels., Unlike nucleoside antiretroviral agents, the antiviral activity of ritonavir does not depend on intracellular conversion to an active metabolite. Ritonavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside or nonnucleoside antiretroviral agents may be additive or synergistic., Ritonavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, ritonavir blocks maturation of the virus and causes formation of nonfunctional, immature, noninfectious virions. Ritonavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Ritonavir does not affect early stages of the HIV replication cycle; however, the drug interferes with production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of ritonavir have not been fully elucidated, ritonavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor.
Record name Ritonavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00503
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RITONAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ritonavir

Color/Form

White to light tan powder

CAS RN

155213-67-5
Record name Ritonavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155213-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritonavir [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155213675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritonavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00503
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ritonavir
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ritonavir
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=693184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RITONAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J8G9O825
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RITONAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ritonavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritonavir
Reactant of Route 2
Reactant of Route 2
Ritonavir
Reactant of Route 3
Ritonavir
Reactant of Route 4
Reactant of Route 4
Ritonavir
Reactant of Route 5
Ritonavir
Reactant of Route 6
Reactant of Route 6
Ritonavir

Citations

For This Compound
180,000
Citations
AH Corbett, ML Lim… - Annals of …, 2002 - journals.sagepub.com
… Ritonavir potently inhibits CYP3A4 and is used to enhance the systemic exposure of lopinavir. This combination results in lopinavir concentrations that greatly exceed those necessary …
Number of citations: 116 journals.sagepub.com
AP Lea, D Faulds - Drugs, 1996 - europepmc.org
… between ritonavir and a range of medications. In patients with HIV-1 infection, ritonavir … with advanced HIV infection, the addition of ritonavir to existing therapy reduced the risk of …
Number of citations: 121 europepmc.org
A Chandwani, J Shuter - Therapeutics and clinical risk …, 2008 - Taylor & Francis
… Smaller studies support the use of lopinavir/ritonavir monotherapy as a … /ritonavir recipients. As the menu of available antiretroviral agents continues to expand, lopinavir/ritonavir …
Number of citations: 294 www.tandfonline.com
MM Foisy, EM Yakiwchuk… - Annals of …, 2008 - journals.sagepub.com
… when coadministered with ritonavir. Both therapeutic and boosting doses of ritonavir appear to induce these enzymes: however, most of the studies of low-dose ritonavir involved a …
Number of citations: 180 journals.sagepub.com
M Markowitz, M Saag, WG Powderly… - … England Journal of …, 1995 - Mass Medical Soc
Background Ritonavir is a potent inhibitor in vitro of human immunodeficiency virus type 1 (HIV-1) protease, which is needed for virions to mature and become infective. We assessed …
Number of citations: 586 www.nejm.org
B Cao, Y Wang, D Wen, W Liu, J Wang… - New England journal …, 2020 - Mass Medical Soc
… –ritonavir group, and 100 to the standard-care group. Treatment with lopinavir–ritonavir was … Mortality at 28 days was similar in the lopinavir–ritonavir group and the standard-care group …
Number of citations: 220 www.nejm.org
S Walmsley, B Bernstein, M King… - … England Journal of …, 2002 - Mass Medical Soc
… either lopinavir–ritonavir (400 mg of lopinavir plus 100 mg of ritonavir twice daily) with nelfinavir placebo or nelfinavir (750 mg three times daily) with lopinavir–ritonavir placebo. All …
Number of citations: 852 www.nejm.org
XT Ye, YL Luo, SC Xia, QF Sun… - Eur Rev Med …, 2020 - pesquisa.bvsalud.org
OBJECTIVE: The Coronavirus disease 2019 (COVID-19) which outbroke in December 2019 is highly contagious with a low cure rate. In view of this, there is an urgent need to find a …
Number of citations: 222 pesquisa.bvsalud.org
DW Cameron, M Heath-Chiozzi, S Danner, C Cohen… - The Lancet, 1998 - thelancet.com
… Ritonavir was then offered to all patients; at median follow-up of 51 weeks, 87 (16%) ritonavir-group patients had died of any cause versus 126 (23%) placebo-group patients (hazard …
Number of citations: 721 www.thelancet.com
V Oldfield, GL Plosker - Drugs, 2006 - Springer
… was inferior to lopinavir/ritonavir; further well designed … /ritonavir versus other PIs such as ritonavir-boosted atazanavir, or fosamprenavir or tipranavir in these patients. Lopinavir/ritonavir …
Number of citations: 129 link.springer.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。